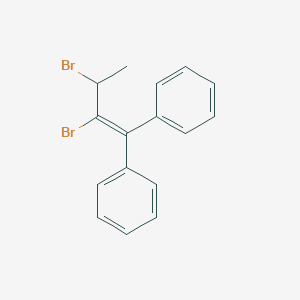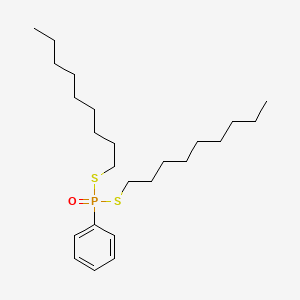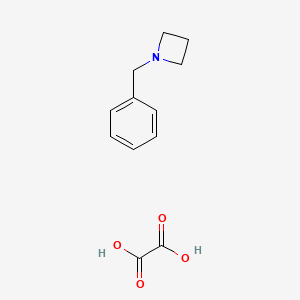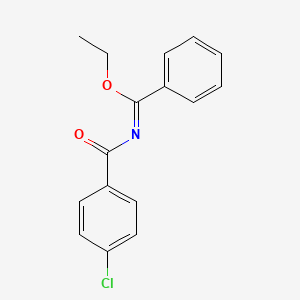
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates. It is characterized by the presence of an ethyl ester group, a 4-chlorobenzoyl group, and a benzenecarboximidate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-chlorobenzoyl)benzenecarboximidate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl benzenecarboximidate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+ethyl benzenecarboximidatebaseEthyl N-(4-chlorobenzoyl)benzenecarboximidate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols depending on the conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include substituted benzenecarboximidates.
Oxidation: Products include benzoic acids.
Reduction: Products include amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl N-(4-chlorobenzoyl)benzenecarboximidate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles. The pathways involved include the formation of intermediates that facilitate the substitution or addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl benzenecarboximidate
- 4-chlorobenzoyl chloride
- Benzenecarboximidic acid derivatives
Uniqueness
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate is unique due to the presence of both the 4-chlorobenzoyl and benzenecarboximidate groups, which confer distinct reactivity and properties compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
87436-46-2 |
|---|---|
Fórmula molecular |
C16H14ClNO2 |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
ethyl N-(4-chlorobenzoyl)benzenecarboximidate |
InChI |
InChI=1S/C16H14ClNO2/c1-2-20-16(13-6-4-3-5-7-13)18-15(19)12-8-10-14(17)11-9-12/h3-11H,2H2,1H3 |
Clave InChI |
VDRZZAJMVPIOHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


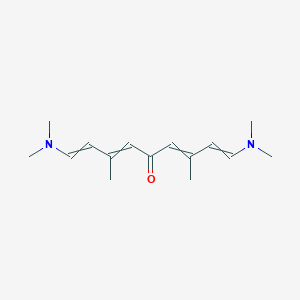
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
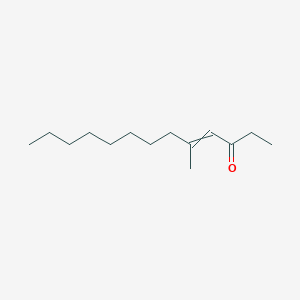

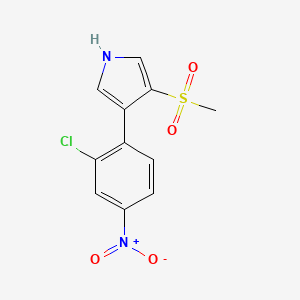
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
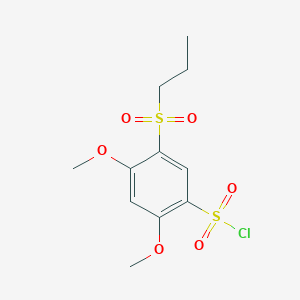
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
